Cyclohexanecarbonitrile

描述

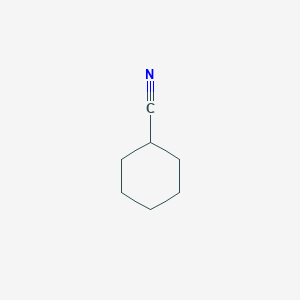

Structure

3D Structure

属性

IUPAC Name |

cyclohexanecarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWIZSYFQSOUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227400 | |

| Record name | Cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-05-2 | |

| Record name | Cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexanecarbonitrile: Properties, Synthesis, and Reactivity

Introduction

Cyclohexanecarbonitrile (CAS No. 766-05-2), also known as cyanocyclohexane or cyclohexyl cyanide, is a versatile organic compound featuring a cyclohexane (B81311) ring attached to a nitrile functional group.[1][2] It typically appears as a colorless to pale yellow liquid with a faint odor.[1] This compound serves as a crucial intermediate and building block in a wide range of chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[1][3][4] Its utility stems from the reactivity of the nitrile group, which can be transformed into other functional groups like amines and carboxylic acids.[4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and key reactions, and safety information for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in various chemical processes.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N | [1][5] |

| Molecular Weight | 109.17 g/mol | [2][4][5] |

| CAS Number | 766-05-2 | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 11 °C (lit.) | [5] |

| Boiling Point | 189-191 °C (lit.) | |

| 75-76 °C / 16 mmHg (lit.) | [5] | |

| Density | 0.919 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.4505 (lit.) | [5] |

| Flash Point | 149 °F (65 °C) | [6] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

Table 2: Chemical Identifiers and Descriptors

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Cyanocyclohexane, Cyclohexyl cyanide, Hexahydrobenzonitrile | [1][2][6] |

| InChI | InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2 | [2] |

| InChIKey | VBWIZSYFQSOUFQ-UHFFFAOYSA-N | [2] |

| SMILES | C1CCC(CC1)C#N | [2] |

| N#CC1CCCCC1 |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

-

¹H NMR (in CCl₄): The proton NMR spectrum shows characteristic signals for the cyclohexane ring protons. A multiplet is observed between δ 1.30–2.00 ppm corresponding to the 10 protons of the five CH₂ groups, and another multiplet between δ 2.40–2.90 ppm for the single proton on the carbon attached to the nitrile group (CHCN).[7][8]

-

Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present. A key absorption band for the nitrile group (C≡N) is expected around 2240-2260 cm⁻¹.[9]

-

Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak corresponding to the compound's molecular weight, aiding in its identification.[10]

-

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can also be used for characterization.[11]

Experimental Protocols and Chemical Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of the nitrile group. Key transformations include synthesis, hydrolysis, and reduction.

Synthesis of this compound

Several methods exist for the synthesis of this compound. A notable and efficient procedure is the one-pot synthesis from cyclohexanone (B45756), which offers high yields and improved sustainability metrics compared to older multi-step processes.[4][12][13]

Experimental Protocol: One-Pot Synthesis from Cyclohexanone [12][13][14]

This procedure involves the reaction of cyclohexanone with methyl hydrazinecarboxylate, followed by the addition of hydrogen cyanide to form an intermediate, which is then oxidized and cleaved to yield the final product.

-

Step 1 (Intermediate Formation): In a reaction flask, cyclohexanone (1.0 eq) is reacted with methyl hydrazinecarboxylate (1.0 eq) in refluxing methanol. This forms methyl 2-(1-hydroxycyclohexyl) hydrazinecarboxylate.

-

Step 2 (Cyanation): The mixture is cooled to 0°C, and hydrogen cyanide (HCN) is added to yield methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate. Caution: Hydrogen cyanide is extremely toxic and should be handled in a well-ventilated fume hood with appropriate safety precautions.[7]

-

Step 3 (Oxidation): The in situ prepared intermediate solution is heated to approximately 45°C. An oxidizing agent, such as sodium hypochlorite (B82951) solution, is added dropwise while maintaining the temperature between 45-50°C.

-

Step 4 (Work-up and Isolation): After the reaction is complete, water is added to dissolve any precipitated salts. The product is extracted from the aqueous mixture using an organic solvent like cyclohexane. The organic phase is separated, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield pure this compound (>99.5%).[12][13] The overall yield for this one-pot procedure can be greater than 95%.[13]

References

- 1. CAS 766-05-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Cyanocyclohexane | C7H11N | CID 69834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound|CAS 766-05-2|Supplier [benchchem.com]

- 5. 766-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. scirp.org [scirp.org]

- 13. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

- 14. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

Synthesis of Cyclohexanecarbonitrile from Cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexanecarbonitrile, a valuable intermediate in the pharmaceutical and chemical industries, starting from the readily available precursor, cyclohexanone (B45756).[1][2] This document details established synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[3] Its molecular structure, featuring a cyclohexane (B81311) ring attached to a nitrile group, offers a reactive site for diverse chemical modifications, including conversion to carboxylic acids or amines.[3] Traditional methods for its preparation, such as substitution reactions on cyclohexyl halides, often suffer from side reactions like elimination and isomerization, making them unsuitable for industrial-scale production.[1][4] This guide focuses on a more efficient and high-yielding one-pot synthesis starting from cyclohexanone.[1][2][5]

One-Pot Synthesis of this compound from Cyclohexanone

A highly efficient and industrially applicable method for the synthesis of this compound from cyclohexanone is a multi-step one-pot process.[1][2][5] This approach offers high yields and regioselectivity, with environmentally benign by-products such as carbon dioxide and nitrogen.[1][3] The entire process can be carried out in methanol (B129727) as a single solvent, simplifying the procedure and allowing for the recycling of the solvent and other auxiliaries.[1][2]

The overall reaction proceeds through several key steps, which are outlined in the reaction pathway diagram below.

Caption: Reaction pathway for the one-pot synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for the one-pot synthesis of this compound from cyclohexanone, with variations in the oxidation step.

General Procedure for the Formation of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate (Intermediate 2)

In a 1500 ml three-necked flask equipped with a reflux condenser, thermometer, magnetic stirring bar, and gas-exhaust tube, cyclohexanone (65.2 g, 0.664 mol), methyl hydrazinecarboxylate (63.8 g, 0.709 mol), and glacial acetic acid (3.0 g, 0.050 mol) in methanol (150 ml) are refluxed.[1] The reaction is monitored by gas chromatography (GC) until the concentration of cyclohexanone falls below 0.4% (approximately 60 minutes).[1] The reaction mixture is then cooled to room temperature, and liquid hydrogen cyanide (HCN) (18.0 g, 0.666 mol) is added dropwise over a period of 1 hour.[1] Following the addition, 210 ml of methanol is added, and the mixture is stirred for another hour to obtain a methanol solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.[1]

Oxidation and Cleavage Procedures

Three different oxidation methods can be employed for the conversion of the intermediate to the final product.

Procedure 1: Oxidation with Sodium Hypochlorite (B82951) (NaOCl)

The in situ prepared solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate is heated to 45°C.[1] A solution of sodium hypochlorite (460 ml) is then added over 3.5 hours, maintaining the temperature between 45°C and 50°C.[1] After stirring for an additional 30 minutes, water (150 ml) is added to dissolve the precipitated sodium chloride.[1] The product is extracted with cyclohexane (300 ml) for 30 minutes. The organic phase is separated, and the cyclohexane is removed by distillation. The crude product is then purified by distillation under reduced pressure to yield this compound.[1]

Procedure 2: Catalytic Oxidation with Hydrogen Peroxide (H₂O₂)

To the in situ prepared methanol solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, copper(II) chloride dihydrate (3.0 g, 0.018 mol) is added.[1] A solution prepared from 30% hydrogen peroxide (75.0 g) and 28% aqueous ammonia (B1221849) (2 ml) in water (15 ml) is dripped into the reaction mixture over 3 hours.[1] The reaction temperature is maintained at 40-45°C, and the pH is kept between 8 and 9 by the controlled addition of a 20% aqueous ammonia solution.[1] After the reaction is complete, the product is extracted and purified as described in Procedure 1.[1]

Procedure 3: Catalytic Oxidation with Air

This procedure is similar to Procedure 2, but instead of hydrogen peroxide, a stream of air is passed through the reaction mixture as the oxidant. The other conditions remain the same.

Data Presentation

The following table summarizes the quantitative data for the different oxidation procedures in the one-pot synthesis of this compound.

| Oxidation Procedure | Oxidizing Agent | Catalyst | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |

| 1 | Sodium Hypochlorite | None | 4 | 45-50 | 92 |

| 2 | Hydrogen Peroxide | Copper(II) chloride dihydrate | 3.5 | 40-45 | 91 |

| 3 | Air | Copper(II) chloride dihydrate | - | 40-45 | - |

Data sourced from Simbera et al. (2014).[1][2]

Alternative Synthetic Routes

While the one-pot synthesis is highly effective, other methods for converting cyclohexanone to this compound have been explored.

Via Cyclohexanone Oxime

Cyclohexanone can be converted to cyclohexanone oxime through a condensation reaction with hydroxylamine.[6][7] The resulting oxime can then potentially be converted to this compound, although this subsequent step is less detailed in the readily available literature compared to the one-pot method. The formation of the oxime is a well-established reaction.[6][7]

Via Cyclohexanone Tosylhydrazone

Another potential route involves the formation of cyclohexanone tosylhydrazone from cyclohexanone and tosylhydrazine.[8] Tosylhydrazones can serve as precursors to nitriles under certain reaction conditions.[9]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the one-pot synthesis of this compound.

Caption: General experimental workflow for the one-pot synthesis.

Conclusion

The one-pot synthesis of this compound from cyclohexanone offers a robust and high-yielding method suitable for both laboratory and industrial applications.[1][2][5] The use of a single solvent and the high efficiency of the reaction make it an attractive alternative to traditional, lower-yielding methods. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field of chemical synthesis and drug development to produce this important intermediate.

References

- 1. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

- 2. scirp.org [scirp.org]

- 3. This compound|CAS 766-05-2|Supplier [benchchem.com]

- 4. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Cyclohexanone Tosylhydrazone | 4545-18-0 | Benchchem [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Cyclohexanecarbonitrile (CAS 766-05-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarbonitrile, also known as cyanocyclohexane, is a versatile organic compound with the chemical formula C₇H₁₁N.[1][2][3] It is characterized by a cyclohexane (B81311) ring bonded to a nitrile functional group. This colorless to pale yellow liquid serves as a crucial building block in organic synthesis, primarily as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][4] Its utility stems from the reactivity of the nitrile group, which can be readily transformed into other functional groups such as amines and carboxylic acids, allowing for the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of the technical data and methodologies associated with this compound, catering to the needs of researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 766-05-2 | [3] |

| Molecular Formula | C₇H₁₁N | [1][4][3] |

| Molecular Weight | 109.17 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Odor | Faint | [2][4] |

| Density | 0.919 g/mL at 25 °C | |

| Melting Point | 11 °C | [5] |

| Boiling Point | 75-76 °C at 16 mmHg | [5] |

| Refractive Index (n20/D) | 1.4505 | [5] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [2][4] |

| InChI Key | VBWIZSYFQSOUFQ-UHFFFAOYSA-N | [6] |

| SMILES | N#CC1CCCCC1 | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a complex multiplet in the aliphatic region, corresponding to the protons of the cyclohexane ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.40 - 2.90 | m | 1H | CH-CN |

| 1.30 - 2.00 | m | 10H | 5 x CH₂ |

Note: Specific peak assignments and coupling constants can be found in various spectral databases.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of the nitrile carbon is particularly diagnostic.

| Chemical Shift (ppm) | Assignment |

| 118.6 - 126.8 | C≡N |

| 20 - 40 | Cyclohexane carbons |

Note: The chemical shift of the nitrile carbon can vary depending on the stereochemistry (axial vs. equatorial) of the nitrile group on substituted cyclohexane rings.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows a characteristic absorption band for the nitrile group.

| Wavenumber (cm⁻¹) | Functional Group |

| 2260 - 2220 | C≡N (Nitrile stretch) |

| 2950 - 2850 | C-H (Alkyl stretch) |

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

| m/z | Interpretation |

| 109 | Molecular ion [M]⁺ |

| 82 | [M - HCN]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ (Base Peak) |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with one-pot methods starting from cyclohexanone (B45756) being particularly efficient.

One-Pot Synthesis from Cyclohexanone

This method involves the reaction of cyclohexanone with a hydrazine (B178648) derivative, followed by cyanidation and subsequent oxidation.

Experimental Protocol: One-Pot Synthesis

Materials:

-

Cyclohexanone

-

Methyl carbazate (B1233558)

-

Acetic acid

-

Hydrogen cyanide (handle with extreme caution in a well-ventilated fume hood)

-

Sodium hypochlorite (B82951) solution or other suitable oxidizing agent

-

Cyclohexane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexanone and a slight molar excess of methyl carbazate in methanol containing a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours. Monitor the reaction by TLC or GC until the cyclohexanone is consumed.

-

Cyanation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a slight molar excess of hydrogen cyanide dropwise. Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Oxidation: Cool the mixture again to 0-10 °C. Slowly add an aqueous solution of sodium hypochlorite (or another suitable oxidizing agent) while maintaining the temperature below 20 °C. After the addition is complete, stir the reaction at room temperature for 1-2 hours.

-

Work-up and Purification: Add water to the reaction mixture and extract with cyclohexane. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for quality control and research applications involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 35 to 200.

-

Data Analysis: Identify this compound by its retention time and the characteristic fragmentation pattern in the mass spectrum.

-

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly for monitoring reaction progress or assessing purity.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

HPLC Protocol:

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common choice for reversed-phase HPLC. The exact ratio can be optimized for best separation.

-

HPLC Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) due to the weak chromophore of the nitrile group.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Data Analysis: Quantify this compound by comparing the peak area to a calibration curve prepared from standards of known concentration.

Biological Activity and Drug Development Potential

While this compound itself has not been extensively studied for its biological activity, the cyclohexane scaffold and nitrile-containing molecules are prevalent in many biologically active compounds.

Derivatives of cyclohexane have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[7] The mechanism of action for some cyclohexane derivatives with anti-inflammatory effects involves the modulation of key signaling pathways and the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6.[2]

The nitrile group can act as a key pharmacophore or be a precursor to other functional groups in drug candidates. Organic nitriles can be metabolized in vivo to produce cyanide ions, which can inhibit cytochrome c oxidase and disrupt cellular respiration.[6] This toxicological aspect is a critical consideration in the development of any nitrile-containing drug.

Given the versatility of the cyclohexane scaffold and the reactivity of the nitrile group, this compound remains a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

-

H301: Toxic if swallowed.[8]

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a fundamentally important chemical intermediate with broad applications in organic synthesis. This guide has provided a detailed overview of its physicochemical properties, spectroscopic data, synthetic methodologies, and analytical procedures. While direct biological activity data for this compound is limited, its structural motifs are present in numerous bioactive molecules, highlighting its potential as a scaffold in drug discovery programs. Researchers and professionals working with this compound should adhere to strict safety protocols due to its toxicity. The information compiled herein serves as a valuable technical resource to support the safe and effective use of this compound in research and development.

References

- 1. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Cyanocyclohexane | C7H11N | CID 69834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of Cyclohexanecarbonitrile

This document provides a comprehensive technical overview of the molecular structure of this compound, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The guide details its structural properties, spectroscopic signature, and established experimental protocols for its synthesis and characterization.

Core Molecular Properties

This compound, also known as cyanocyclohexane or cyclohexyl cyanide, is an organic compound featuring a cyclohexane (B81311) ring bonded to a nitrile functional group.[1][3] This structure serves as a versatile building block in synthetic chemistry.[1]

| Property | Value | Reference |

| Chemical Formula | C₇H₁₁N | [3] |

| Molecular Weight | 109.17 g/mol | [1] |

| CAS Number | 766-05-2 | [3] |

| Appearance | Liquid | |

| Density | 0.919 g/mL | [4] |

| Melting Point | 11 - 12.1 °C | [1][4] |

| Boiling Point | 188.3 °C | [1] |

| InChI Key | VBWIZSYFQSOUFQ-UHFFFAOYSA-N | [3] |

| SMILES | C1CCC(CC1)C#N | [5] |

Molecular Geometry

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[6] In this conformation, the carbon-carbon bond angles are approximately tetrahedral, close to 109.5°.[7] A computational analysis of the cyclohexane chair conformation shows C-C-C bond angles of about 111.5°.[8] The nitrile group can occupy either an axial or equatorial position, with the equatorial conformation being more stable due to reduced steric hindrance.

Table 2: Calculated Bond Angles and Lengths for Cyclohexane Note: Specific experimental data for this compound's bond lengths and angles are not readily available in the cited literature. The data below is for the parent cyclohexane molecule and serves as a close approximation.

| Parameter | Type | Value | Reference |

| Bond Angle | ∠(CCC) | 111.5° | [8] |

| Bond Angle | ∠(CCH_eq) | 110.3° | [8] |

| Bond Angle | ∠(CCH_ax) | 109.1° | [8] |

| Bond Length | d(C-C) | 1.537 Å | [8] |

| Bond Length | d(C-H_eq) | 1.103 Å | [8] |

| Bond Length | d(C-H_ax) | 1.105 Å | [8] |

Spectroscopic Characterization

Spectroscopic data is essential for the identification and structural elucidation of this compound.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen environments in the molecule.

| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment | Reference |

| 1.30–2.00 ppm | Multiplet | 10H | Cyclohexyl ring protons (5 x CH₂) | [9] |

| 2.40–2.90 ppm | Multiplet | 1H | Methine proton adjacent to CN (CH-CN) | [9] |

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The most characteristic absorption for this compound is the nitrile (C≡N) stretching vibration.

| Frequency (cm⁻¹) | Intensity | Assignment | Reference |

| ~2240 cm⁻¹ | Strong | C≡N stretch | [10] |

| ~2850-2950 cm⁻¹ | Strong | C-H stretch (cyclohexyl) | [10] |

3.3. Mass Spectrometry (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[11]

| m/z | Relative Intensity | Assignment | Reference |

| 109 | ~20% | [M]⁺ (Molecular Ion) | [11] |

| 81 | ~60% | [M - HCN]⁺ | [11] |

| 68 | ~50% | [11] | |

| 54 | 100% | Base Peak | [11] |

| 41 | ~85% | [11] |

Experimental Protocols: Synthesis

A common and well-documented method for the synthesis of this compound starts from cyclohexanone.[9] The overall process involves the formation of a hydrazine (B178648) intermediate, followed by oxidation and subsequent cleavage to yield the final nitrile product. More recent "one-pot" methods have been developed to improve efficiency and reduce waste.[12][13]

Workflow: Synthesis of this compound from Cyclohexanone

This diagram outlines the key steps of a multi-step synthesis procedure adapted from Organic Syntheses.[9][12]

References

- 1. This compound|CAS 766-05-2|Supplier [benchchem.com]

- 2. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. Cyanocyclohexane | C7H11N | CID 69834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemical bond angles and lengths | Research Starters | EBSCO Research [ebsco.com]

- 8. molecular structure - What are the bond angles in cyclohexane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

- 13. scirp.org [scirp.org]

Cyclohexanecarbonitrile: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of cyclohexanecarbonitrile in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support laboratory work, process development, and formulation studies. While extensive quantitative solubility data for this compound is not widely published, this guide synthesizes available physicochemical properties and outlines detailed experimental protocols for its determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior and for designing appropriate experimental procedures. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 766-05-2 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₇H₁₁N | [1][2][3][4][6][7][8][9][10][11] |

| Molecular Weight | 109.17 g/mol | [2][4][6][7][8][9] |

| Density | 0.919 g/mL at 25 °C | [1][3][4][5][12] |

| Melting Point | 11 °C | [1][3][4][5][12] |

| Boiling Point | 75-76 °C at 16 mmHg | [3][4][5] |

| Refractive Index | n20/D 1.4505 | [1][3][4][5] |

Solubility Profile

This compound is generally described as being soluble in organic solvents such as ethanol (B145695) and ether, and insoluble in water.[7] However, for many applications in research and industry, qualitative statements are insufficient. The following sections provide a framework for the quantitative determination of its solubility.

Predicted Solubility

The structure of this compound, featuring a nonpolar cyclohexane (B81311) ring and a polar nitrile group, suggests a nuanced solubility profile. It is expected to be readily soluble in a range of organic solvents, from nonpolar hydrocarbons to polar aprotic and protic solvents. The nitrile group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, enhancing its solubility in polar solvents. Conversely, the cyclohexane ring contributes to its solubility in nonpolar environments.

Quantitative Solubility Data

Despite a thorough literature search, specific quantitative solubility data (e.g., in g/100 mL or mole fraction at various temperatures) for this compound in a broad range of organic solvents remains elusive in publicly available scientific journals and databases. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) | Method |

| Alcohols | ||||

| Methanol | ||||

| Ethanol | ||||

| 1-Propanol | ||||

| 2-Propanol | ||||

| 1-Butanol | ||||

| Ketones | ||||

| Acetone | ||||

| Methyl Ethyl Ketone | ||||

| Ethers | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran (THF) | ||||

| Esters | ||||

| Ethyl Acetate | ||||

| Aromatic Hydrocarbons | ||||

| Toluene | ||||

| Benzene | ||||

| Halogenated Hydrocarbons | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Aliphatic Hydrocarbons | ||||

| n-Hexane | ||||

| Cyclohexane |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is crucial for many scientific and industrial applications. The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a well-established and reliable method for determining thermodynamic solubility.

References

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. 766-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound 0.98 Cyclohexanenitrile [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. CAS 766-05-2: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound|CAS 766-05-2|Supplier [benchchem.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. 766-05-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Cyclohexanecarbonitrile: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of cyclohexanecarbonitrile, a key intermediate in the chemical and pharmaceutical industries. This document outlines the core physicochemical properties, details the experimental methodologies for their determination, and illustrates a common synthetic pathway.

Physicochemical Data of this compound

The melting and boiling points are critical physical constants for the identification and purity assessment of this compound. These properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 11 °C | Standard Pressure |

| Boiling Point | 75-76 °C | 16 mmHg |

| Boiling Point | 117-119 °C | 90 mmHg[1] |

| Boiling Point | 189-191 °C | Standard Pressure[2][3] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization of this compound. The following sections detail standardized laboratory procedures for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range. The capillary method is a common and reliable technique for this determination.[1][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Sample of this compound (in solid form, which may require cooling below its melting point)

Procedure:

-

Sample Preparation: A small amount of solid this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[4]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[4] For a pure compound, this range should be narrow (0.5-1.0 °C).[4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] This property can be determined by several methods, including micro-boiling point determination using a Thiele tube or a Mel-Temp apparatus, or through distillation.

Micro-Boiling Point Determination (Capillary Method):

Apparatus:

-

Thiele tube or Mel-Temp apparatus[6]

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Liquid sample of this compound

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in the small test tube. A capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or in the heating block of a Mel-Temp apparatus.[7]

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Distillation Method:

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled with the liquid this compound in the distillation flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation flask.

-

Heating: The liquid is heated to a boil.

-

Observation: The temperature is recorded when the vapor is in equilibrium with the boiling liquid, indicated by a stable temperature reading on the thermometer as the vapor passes into the condenser. This stable temperature is the boiling point.[8][9]

Synthesis of this compound

This compound is an important intermediate in various chemical syntheses.[10] One common laboratory-scale synthesis involves the reaction of cyclohexanone (B45756) with an alkali cyanide. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. westlab.com [westlab.com]

- 2. scribd.com [scribd.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. accessengineeringlibrary.com [accessengineeringlibrary.com]

- 6. phillysim.org [phillysim.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vernier.com [vernier.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. scirp.org [scirp.org]

1H NMR spectrum of Cyclohexanecarbonitrile

An In-depth Technical Guide to the ¹H NMR Spectrum of Cyclohexanecarbonitrile

Introduction

This compound is a key organic intermediate whose stereochemistry and conformation are of significant interest in synthetic and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for elucidating its three-dimensional structure in solution. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound, with a focus on its conformational dynamics, spectral interpretation, and the experimental protocols required for its characterization.

Conformational Analysis of this compound

Like most substituted cyclohexanes, this compound exists predominantly in a chair conformation to minimize torsional and steric strain. The cyano (-C≡N) substituent can occupy either an axial or an equatorial position. These two chair conformers are in rapid equilibrium at room temperature through a process known as ring flipping.

The equatorial conformer is generally more stable due to the smaller steric demand of the cyano group in this position, which avoids unfavorable 1,3-diaxial interactions present in the axial conformer. At room temperature, the rapid interchange between these two conformers results in a time-averaged ¹H NMR spectrum where the chemical shifts and coupling constants represent a weighted average of the individual conformers. To resolve the signals for the distinct axial and equatorial protons, the exchange process must be slowed by cooling the sample to a low temperature (typically below -60 °C).

Interpretation of the ¹H NMR Spectrum

Room Temperature Spectrum

At ambient temperature, the rapid ring inversion leads to a simplified but poorly resolved spectrum. All axial protons are in rapid exchange with their equatorial counterparts, resulting in averaged signals. The spectrum typically shows broad, complex multiplets for the cyclohexane (B81311) ring protons, often overlapping in the δ 1.2-2.0 ppm region. The methine proton at the C1 position (H-1), being adjacent to the electron-withdrawing cyano group, is deshielded and appears further downfield, generally around δ 2.5-2.7 ppm.

Low-Temperature Spectrum

Cooling the sample "freezes out" the conformational equilibrium, allowing for the observation of separate signals for the axial and equatorial conformers. Since the equatorial conformer is more stable, its signals will be more intense. The interpretation relies on two key principles for cyclohexane chairs:

-

Chemical Shifts: Equatorial protons are generally deshielded relative to their geminal axial counterparts and thus appear at a higher chemical shift (further downfield) by approximately 0.4-0.5 ppm.[1]

-

Coupling Constants: The magnitude of the vicinal (three-bond, ³J) coupling constant is dependent on the dihedral angle between the coupled protons. For a chair conformation:

-

³J(ax, ax) is large (10–13 Hz) due to a ~180° dihedral angle.

-

³J(ax, eq) is small (2–5 Hz) due to a ~60° dihedral angle.

-

³J(eq, eq) is small (2–5 Hz) due to a ~60° dihedral angle.

-

The methine proton (H-1) provides a clear example. In the equatorial conformer, H-1 is axial. It is coupled to two adjacent axial protons (H-2ax, H-6ax) and two adjacent equatorial protons (H-2eq, H-6eq). Its signal is therefore expected to be a "triplet of triplets" (tt) with two large axial-axial couplings and two smaller axial-equatorial couplings.

Data Presentation

The following table summarizes the expected ¹H NMR parameters for the major (equatorial) conformer of this compound at low temperature. The chemical shifts are approximate and serve as a guide for spectral assignment.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Relevant Coupling Constants (Hz) |

| H-1 (axial) | 2.6 - 2.9 | tt | ³J(H1a, H2a/6a) ≈ 11-13; ³J(H1a, H2e/6e) ≈ 3-4 |

| H-2, H-6 (axial) | 1.3 - 1.6 | dddm | ²J(H2a, H2e) ≈ 12-14; ³J(H2a, H1a) ≈ 11-13; ³J(H2a, H3a) ≈ 11-13; ³J(H2a, H3e) ≈ 3-4 |

| H-2, H-6 (equatorial) | 1.9 - 2.2 | ddm | ²J(H2e, H2a) ≈ 12-14; ³J(H2e, H1a) ≈ 3-4; ³J(H2e, H3a) ≈ 3-4; ³J(H2e, H3e) ≈ 2-3 |

| H-3, H-5 (axial) | 1.2 - 1.5 | m | Complex multiplet |

| H-3, H-5 (equatorial) | 1.7 - 2.0 | m | Complex multiplet |

| H-4 (axial) | ~1.2 | tt | ³J(H4a, H3a/5a) ≈ 11-13; ³J(H4a, H3e/5e) ≈ 3-4 |

| H-4 (equatorial) | ~1.8 | m | Complex multiplet |

Note: Multiplicities are abbreviated as tt (triplet of triplets), dddm (doublet of doublet of doublets of multiplets), ddm (doublet of doublet of multiplets), and m (multiplet).

Experimental Protocols

Acquiring a high-quality ¹H NMR spectrum, particularly at low temperatures, requires careful attention to the experimental setup.

Sample Preparation

-

Solvent Selection: For room temperature analysis, deuterated chloroform (B151607) (CDCl₃) is commonly used. For low-temperature studies, a solvent with a low freezing point is required, such as deuterated methylene (B1212753) chloride (CD₂Cl₂), deuterated toluene (B28343) (toluene-d₈), or deuterated acetone (B3395972) (acetone-d₆).

-

Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Spectrometer Setup and Data Acquisition

-

Instrumentation: The experiment is performed on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument's lock system will use the deuterium (B1214612) signal from the solvent to stabilize the magnetic field.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which maximizes spectral resolution and sharpens the peaks.

-

Tuning and Matching: Tune the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.

-

Temperature Control: For low-temperature experiments, use the spectrometer's variable temperature unit. Allow the sample to equilibrate at the target temperature (e.g., -80 °C) for at least 10-15 minutes before acquisition.

-

Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is often used for routine spectra to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.

-

Acquisition Time (AT): Typically set between 2 to 4 seconds for good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient.

-

Number of Scans (NS): Acquire 8 to 16 scans and average them to improve the signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative ratios of the different protons.

Visualization of Conformational Equilibrium

The logical relationship between the two chair conformers of this compound can be visualized as a dynamic equilibrium.

Caption: Conformational equilibrium of this compound.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for cyclohexanecarbonitrile. This document delves into the experimental data, detailed protocols for spectral acquisition, and the structural relationships influencing the chemical shifts, serving as a vital resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to 13C NMR Spectroscopy of this compound

13C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. In the context of this compound, this method provides distinct signals for each unique carbon atom in the molecule, offering valuable insights into its structure and stereochemistry. The chemical shift of each carbon is highly sensitive to its local electronic environment, making 13C NMR an indispensable tool for structural verification and analysis.

This compound exists as a mixture of axial and equatorial conformers, with the equatorial conformer being the more stable. The orientation of the nitrile group has a significant impact on the chemical shifts of the cyclohexane (B81311) ring carbons, a key aspect that will be explored in this guide.

Experimental 13C NMR Data

The 13C NMR spectrum of this compound displays five distinct signals corresponding to the five unique carbon environments in the molecule. The chemical shifts are influenced by factors such as hybridization, inductive effects of the nitrile group, and stereochemical relationships.

Data Presentation

The experimentally determined 13C NMR chemical shifts for this compound are summarized in the table below. These values are referenced to a standard and provide a quantitative fingerprint of the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 28.5 |

| C2 / C6 | 29.8 |

| C3 / C5 | 25.1 |

| C4 | 24.6 |

| CN (Nitrile) | 122.0 |

Note: The assignments are based on experimental data from the Spectral Database for Organic Compounds (SDBS). Due to the chair conformation of the cyclohexane ring, the pairs of carbons C2/C6 and C3/C5 are chemically equivalent and therefore exhibit single resonances.

Detailed Experimental Protocol

The acquisition of high-quality 13C NMR spectra is fundamental for accurate structural analysis. The following section outlines a typical experimental protocol for obtaining the 13C NMR spectrum of this compound.

Sample Preparation:

-

Sample: this compound

-

Solvent: Deuterated chloroform (B151607) (CDCl3) is a common solvent for non-polar to moderately polar organic compounds.

-

Concentration: A concentration of 10-50 mg/mL is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz for 13C) is used to acquire the spectrum.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg) is typically employed to simplify the spectrum by removing C-H coupling.

-

Acquisition Parameters:

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is set to encompass the expected range of carbon chemical shifts.

-

Number of Scans (NS): A sufficient number of scans (typically ranging from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is used between pulses to allow for the relaxation of the carbon nuclei.

-

Temperature: The experiment is typically conducted at room temperature (approximately 298 K).

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate peak identification and integration.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Structural and Chemical Shift Correlations

The chemical shifts of the carbon atoms in this compound are directly related to their chemical environment. The following diagram illustrates the relationship between the carbon numbering and their corresponding chemical shifts.

The nitrile group (-CN) is an electron-withdrawing group, which deshields the adjacent C1 carbon, causing its signal to appear at a relatively downfield position (28.5 ppm) compared to the other CH carbons. The chemical shifts of the other ring carbons (C2/C6, C3/C5, and C4) are found in the typical range for saturated hydrocarbons. The nitrile carbon itself resonates significantly downfield at 122.0 ppm due to its sp hybridization and the deshielding effect of the nitrogen atom.

Conclusion

This technical guide has provided a detailed overview of the 13C NMR chemical shifts of this compound, including experimental data, a comprehensive experimental protocol, and an analysis of the structure-chemical shift correlations. The presented data and methodologies are essential for the accurate identification and structural elucidation of this compound and its derivatives in various research and development settings. The clear presentation of quantitative data and the detailed experimental workflow aim to support researchers in their analytical endeavors.

An In-depth Technical Guide to the Core Reactions of Cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbonitrile, a versatile chemical intermediate, plays a pivotal role in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical industry.[1][2] Its unique reactivity, stemming from the nitrile functional group attached to a cyclohexane (B81311) ring, allows for its transformation into various valuable synthons. This technical guide provides a comprehensive overview of the key reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Synthesis of this compound

The preparation of this compound is a critical first step for its subsequent use in organic synthesis. One common and efficient method involves a one-pot reaction starting from cyclohexanone.[1][3] This approach is favored for its high yield and the use of environmentally friendly oxidants.[4]

One-Pot Synthesis from Cyclohexanone

This method proceeds through the formation of a methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate intermediate, which is then oxidized to yield the final product.[4][5]

Quantitative Data for One-Pot Synthesis

| Oxidizing Agent | Temperature (°C) | pH | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Sodium Hypochlorite (B82951) | 45-50 | - | 3.5 | 92 | >99.5 | [1][5] |

| Hydrogen Peroxide | 40-45 | 8-9 | 3 | 91 | >99.5 | [1][5] |

| Oxygen (air) | 45-50 | 8-9 | 10 | 89 | >99.5 | [1][5] |

Experimental Protocol: One-Pot Synthesis using Sodium Hypochlorite

-

Preparation of the Intermediate: In a suitable reaction vessel, a solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate is prepared in situ.[5]

-

Oxidation: The solution is heated to 45°C. A solution of sodium hypochlorite is then added dropwise over 3.5 hours, maintaining the temperature between 45-50°C.[5]

-

Work-up: After the addition is complete, the mixture is stirred for an additional 30 minutes. Water is added to dissolve any precipitated sodium chloride.[5]

-

Extraction: Cyclohexane is added to the mixture, and it is stirred for 30 minutes. The organic phase is then separated.[1][5]

-

Purification: The cyclohexane is removed by distillation. The crude this compound is then purified by distillation under reduced pressure to yield a product with >99.5% purity.[1][5]

Reaction Pathway: One-Pot Synthesis

Reduction to Cyclohexylmethanamine

The reduction of the nitrile group in this compound to a primary amine is a fundamental transformation that yields cyclohexylmethanamine, a valuable building block for pharmaceuticals. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose.[6][7][8]

Quantitative Data for Reduction

| Reducing Agent | Solvent | Temperature | Reaction Time (h) | Yield | Reference |

| LiAlH₄ | THF | Room Temperature | 4 | High | [6] |

| H₂/Metal Catalyst (e.g., Pd, Pt, Ni) | - | Elevated | - | - | [7] |

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: To a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under a nitrogen atmosphere, a solution of this compound (1 eq.) in THF is added dropwise.[6]

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

-

Quenching: The reaction mixture is cooled back to 0°C. The excess LiAlH₄ is carefully quenched by the successive addition of water (1 vol), 10% aqueous NaOH (1.5 vol), and then water again (3 vol).[6]

-

Work-up: The resulting suspension is filtered through celite and washed with ethyl acetate (B1210297) or dichloromethane. The organic layer is separated, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the crude cyclohexylmethanamine.[6]

-

Purification: The crude product can be further purified by column chromatography. An acid-base workup can be included to separate the amine from any unreacted nitrile.[6]

Reaction Pathway: Reduction of this compound

Hydrolysis to Cyclohexanecarboxylic Acid

The hydrolysis of this compound provides cyclohexanecarboxylic acid, another important synthetic intermediate.[9] This transformation can be achieved under either acidic or basic conditions.[10][11]

Quantitative Data for Hydrolysis

| Condition | Catalyst | Temperature (°C) | Reference |

| Acidic | Strong Acid (e.g., H₂SO₄) | 80-120 | [10] |

| Basic | Strong Base (e.g., KOH) | Reflux | [12] |

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: this compound is added to a strong acid, such as sulfuric acid, at a temperature between 80°C and 120°C. Alternatively, a mixture of this compound and sulfuric acid can be heated together.[10]

-

Reaction: The reaction mixture is heated, with preferred temperatures between 95°C and 110°C.[10] The progress of the hydrolysis can be monitored by analytical techniques such as TLC or GC.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into water.

-

Extraction: The aqueous solution is extracted with a suitable organic solvent, such as ethyl acetate.[13]

-

Purification: The combined organic extracts are washed, dried, and concentrated to yield crude cyclohexanecarboxylic acid, which can be further purified by recrystallization or distillation.[13]

Reaction Pathway: Hydrolysis of this compound

Grignard Reaction

The reaction of Grignard reagents with this compound offers a pathway to introduce new carbon-carbon bonds, leading to the formation of ketones after hydrolysis of the intermediate imine.[14][15] This reaction is a cornerstone of organic synthesis for creating more complex molecular architectures.

General Reaction Conditions for Grignard Reaction with Nitriles

| Reagent | Product after Hydrolysis | Reference |

| Grignard Reagent (R-MgX) | Ketone | [14][15] |

Experimental Protocol: General Grignard Reaction

-

Grignard Reagent Preparation: The Grignard reagent is typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent.[16]

-

Reaction with Nitrile: To the prepared Grignard reagent, a solution of this compound in an anhydrous solvent is added. The reaction mixture is stirred, often at room temperature or with gentle heating.[15]

-

Hydrolysis: After the reaction is complete, the intermediate imine is hydrolyzed by the addition of aqueous acid (e.g., H₃O⁺).[15][17]

-

Work-up and Purification: The product ketone is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude ketone can then be purified by standard methods like distillation or chromatography.

References

- 1. scirp.org [scirp.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

- 5. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 10. EP2616433B1 - Process for preparing a this compound derivative - Google Patents [patents.google.com]

- 11. Show how each of the following compounds could be synthesized from the gi.. [askfilo.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. d.web.umkc.edu [d.web.umkc.edu]

- 17. m.youtube.com [m.youtube.com]

Cyclohexanecarbonitrile: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development

Introduction

Cyclohexanecarbonitrile, a colorless liquid with the chemical formula C₆H₁₁CN, is a versatile and pivotal chemical intermediate in the landscape of organic synthesis. Its unique structural features, comprising a cyclohexane (B81311) ring and a nitrile functional group, render it a valuable building block for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, various synthetic methodologies, key chemical reactions, and significant applications, with a particular focus on its role in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 766-05-2 | [1][2] |

| Molecular Formula | C₇H₁₁N | [1] |

| Molecular Weight | 109.17 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 11 °C | [1] |

| Boiling Point | 75-76 °C at 16 mmHg | [1] |

| Density | 0.919 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4505 | [1] |

| Synonyms | Cyanocyclohexane, Cyclohexyl cyanide | [2] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum of this compound would be expected to show complex multiplets in the aliphatic region (typically δ 1.2-2.5 ppm) corresponding to the protons of the cyclohexane ring. The proton attached to the carbon bearing the nitrile group (α-proton) would likely appear as a distinct multiplet at a slightly downfield-shifted position (around δ 2.5-3.0 ppm) due to the electron-withdrawing effect of the nitrile group. |

| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the different carbon atoms in the cyclohexane ring. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (around δ 120-125 ppm). The carbon atom of the cyclohexane ring attached to the nitrile group would also be shifted downfield compared to the other ring carbons. |

| Infrared (IR) | The IR spectrum is characterized by a sharp, strong absorption band around 2240-2260 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group. The spectrum would also show C-H stretching vibrations for the cyclohexane ring just below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z = 109, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the nitrile group or fragmentation of the cyclohexane ring. |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with a focus on improving yield, safety, and environmental friendliness. A prevalent method involves the reaction of cyclohexanone (B45756).

One-Pot Synthesis from Cyclohexanone

Modern synthetic approaches often favor one-pot procedures due to their efficiency and reduced waste generation. One such method involves the conversion of cyclohexanone to its cyanohydrin, followed by further reactions in the same vessel.[3]

Experimental Protocol: One-Pot Synthesis from Cyclohexanone [3]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine cyclohexanone (0.664 mol), methyl hydrazinecarboxylate (0.709 mol), and glacial acetic acid (0.050 mol) in methanol (B129727) (150 ml).

-

Reaction: Reflux the mixture until the concentration of cyclohexanone is below 0.4% as determined by gas chromatography (approximately 60 minutes).

-

Cooling and Addition: Cool the reaction mixture to room temperature.

-

Oxidation (Example using Hydrogen Peroxide): Prepare a solution of 30% hydrogen peroxide (75.0 g) and 28% aqueous ammonia (B1221849) (2 ml) in water (15 ml). Add this solution dropwise to the reaction mixture over 3 hours, maintaining the temperature at 40-45°C and the pH between 8 and 9 by the controlled addition of 20% aqueous ammonia.

-

Workup and Isolation: After the reaction is complete, add cyclohexane (300 ml) to the flask. Separate the organic phase, and remove the cyclohexane by distillation. The crude product is then purified by distillation under reduced pressure to yield this compound (typical yield: 91%).[3]

Caption: One-pot synthesis of this compound from cyclohexanone.

Key Reactions of this compound

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functional groups, making it a valuable intermediate.

Hydrolysis to Cyclohexanecarboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield cyclohexanecarboxylic acid, a key intermediate for various pharmaceuticals and other fine chemicals.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 eq.).

-

Reagent Addition: Add an aqueous solution of a strong acid, such as sulfuric acid (e.g., 50% H₂SO₄).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it into ice water. The cyclohexanecarboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Reduction to Cyclohexylmethanamine

The nitrile group can be reduced to a primary amine, cyclohexylmethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This amine is a valuable building block in organic synthesis.

Experimental Protocol: Reduction with LiAlH₄ [4]

-

Reaction Setup: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2 eq.) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Cool the suspension in an ice bath. Add a solution of this compound (1 eq.) in the same dry solvent dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Workup and Isolation: Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and then more water. Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent. Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain cyclohexylmethanamine.

Caption: Key reactions of the nitrile group in this compound.

Applications in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Gabapentin (B195806)

Gabapentin, an anticonvulsant and analgesic drug, is a prominent example of a pharmaceutical synthesized from a derivative of this compound. The synthesis often proceeds through 1-cyanocyclohexaneacetic acid, which can be derived from this compound.[5][6]

Synthetic Pathway to a Gabapentin Precursor

A key step in some gabapentin syntheses involves the enzymatic hydrolysis of a dinitrile precursor, 1-cyanomethyl-cyclohexanecarbonitrile, to form 1-cyano-cyclohexyl-acetic acid.[5][6] This intermediate is then further processed to yield gabapentin.

Caption: Simplified pathway to Gabapentin involving a dinitrile intermediate.

Other Pharmaceutical Applications

The versatility of this compound extends to the synthesis of other pharmaceutical agents. For instance, substituted this compound derivatives are used as intermediates in the synthesis of compounds with potential therapeutic applications.[7] The ability to introduce various substituents onto the cyclohexane ring allows for the creation of diverse molecular scaffolds for drug discovery programs.

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the pharmaceutical and fine chemical industries. Its straightforward synthesis from readily available starting materials like cyclohexanone, combined with the versatile reactivity of its nitrile group, makes it a valuable building block for the construction of complex molecular architectures. The detailed experimental protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their synthetic endeavors and drug development programs. As the demand for novel therapeutics continues to grow, the role of such versatile intermediates will undoubtedly remain critical in the advancement of medicinal chemistry and organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scirp.org [scirp.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to Cyclohexanecarbonitrile and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction